

Standard Operating Procedure for Flutomidate PET/CT Imaging

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Compound of Interest

Compound Name: Flutomidate

Cat. No.: B1618295

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Introduction and Purpose

This document provides a detailed standard operating procedure (SOP) for Positron Emission Tomography/Computed Tomography (PET/CT) imaging using the novel radiotracer

Flutomidate. **Flutomidate** is a fluorine-18 labeled analog of etomidate, designed for the in vivo visualization and quantification of adrenocortical tissue. This SOP is intended for researchers, scientists, and drug development professionals conducting preclinical and clinical research.

Flutomidate, like its predecessor [11C]metomidate, targets the 11 β -hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) enzymes, which are highly expressed in the adrenal cortex.^[1] This specificity allows for the imaging of adrenocortical tumors and the investigation of various adrenal pathologies. The longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes) offers logistical advantages for clinical use.^[1]

Radiopharmaceutical Information

Synthesis of [18F]Flutomidate

The synthesis of [18F]**Flutomidate** is based on a nucleophilic substitution reaction. While the specific details for **Flutomidate** are proprietary, the general principle involves the labeling of a suitable precursor with [18F]fluoride. The synthesis is typically performed in an automated synthesis module.

A successful synthesis should yield [18F]**Flutomidate** with a high radiochemical purity. For a related tracer, [18F]CETO, a radiochemical purity of over 99% has been reported.

Quality Control

Quality control (QC) of the final [18F]**Flutomidate** product is critical to ensure patient safety and image quality. The QC tests should adhere to the standards outlined in relevant pharmacopeias (e.g., USP, EP).[\[2\]](#)[\[3\]](#)

Table 1: Quality Control Specifications for [18F]**Flutomidate**

Parameter	Specification	Method
Radionuclidic Identity	Fluorine-18	Gamma Spectroscopy
Radionuclidic Purity	≥ 99.5%	Gamma Spectroscopy
Radiochemical Identity	Co-elution with standard	HPLC
Radiochemical Purity	≥ 95%	HPLC
pH	4.5 - 7.5	pH meter
Residual Solvents	Ethanol < 5000 ppm	Gas Chromatography
Acetonitrile < 410 ppm	Gas Chromatography	
Bacterial Endotoxins	< 175 EU/V	LAL test
Sterility	Sterile	Sterility Test

Subject Preparation

Proper subject preparation is crucial for optimal imaging results and to minimize artifacts.

Pre-Scan Dietary Instructions

- 24 hours prior to scan: Subjects should follow a low-carbohydrate, high-protein, no-sugar diet.[\[4\]](#)[\[5\]](#)[\[6\]](#) This helps to minimize background uptake of the tracer.
- Foods to avoid: Bread, pasta, rice, potatoes, sugars, and alcohol.[\[4\]](#)

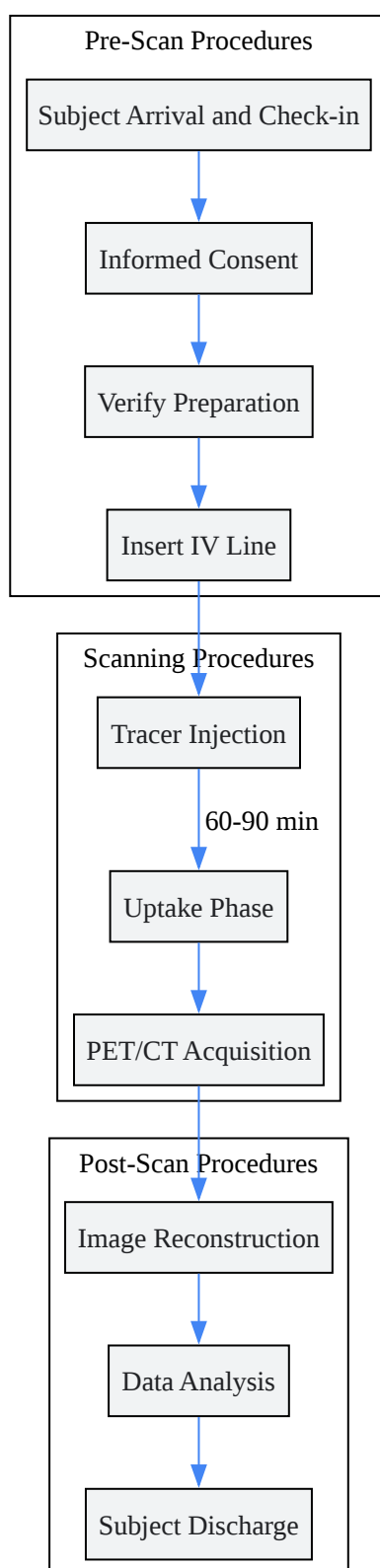
- Foods to encourage: Meat, fish, poultry, eggs, cheese, and green vegetables.[4]
- Subjects should be well-hydrated by drinking plenty of water.[4][6]
- Strenuous exercise should be avoided for 24 hours before the scan to prevent muscle uptake.[4][6]

Day of Scan Instructions

- Fasting: Subjects should fast for at least 6 hours prior to the scan. Only plain water is permitted.[5][6]
- Medications: Subjects should continue to take their regular medications, unless they interfere with the tracer uptake. Certain medications that inhibit CYP11B1 or CYP11B2 (e.g., ketoconazole, metyrapone) should be discontinued after consultation with the referring physician.[7]
- Diabetic Subjects: Specific instructions should be provided to diabetic subjects to manage their blood glucose levels. Insulin should typically be avoided for 4-6 hours prior to the scan.[4][8]
- Clothing: Subjects should wear warm, comfortable clothing without metal zippers or buttons.[4][6]

Imaging Protocol

Workflow Diagram



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Caption: Experimental workflow for **Flutomidate** PET/CT imaging.

Tracer Administration

- Dosage: The recommended adult dose of [18F]**Flutomidate** is 3-5 MBq/kg, administered intravenously as a slow bolus injection.
- The injection should be followed by a saline flush to ensure the full dose is delivered.

PET/CT Image Acquisition

- Uptake Time: A 60-90 minute uptake period is recommended following tracer injection to allow for optimal tracer distribution and clearance from non-target tissues.
- Scanner: A modern PET/CT scanner should be used.
- CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.
 - Parameters: 120 kVp, 30-80 mAs, 2.5 mm slice thickness.
- PET Acquisition:
 - Mode: 3D list mode acquisition.
 - Duration: 3-5 minutes per bed position.
 - The scan should cover the area from the diaphragm to the pelvis, centered on the adrenal glands.

Table 2: Recommended PET/CT Acquisition Parameters

Parameter	Value
Scanner Type	PET/CT
Injected Dose	3-5 MBq/kg
Uptake Time	60-90 minutes
CT Voltage	120 kVp
CT Current	30-80 mAs
CT Slice Thickness	2.5 mm
PET Acquisition Mode	3D List Mode
PET Emission Duration	3-5 min/bed position

Image Reconstruction

- Images should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[9]
- Corrections for attenuation, scatter, randoms, and dead time should be applied.
- Reconstruction Parameters:
 - Algorithm: 3D-OSEM with Time-of-Flight (TOF) and Point Spread Function (PSF) correction.[9]
 - Iterations: 2-4
 - Subsets: 16-24
 - Post-reconstruction filter: Gaussian filter with 4-6 mm FWHM.

Data Analysis

Visual Interpretation

- **Flutomidate** uptake is expected to be high in the adrenal glands.

- Images should be reviewed in all three planes (axial, coronal, and sagittal) to identify areas of focal or diffuse tracer uptake.
- Comparison with the anatomical information from the CT scan is essential for accurate localization of any abnormalities.

Quantitative Analysis

- Quantitative analysis is performed by drawing regions of interest (ROIs) over areas of interest.
- The primary quantitative metric is the Standardized Uptake Value (SUV), calculated as follows:

$$\text{SUV} = (\text{Radioactivity in ROI [MBq/mL]}) / (\text{Injected Dose [MBq]} / \text{Body Weight [kg]})$$

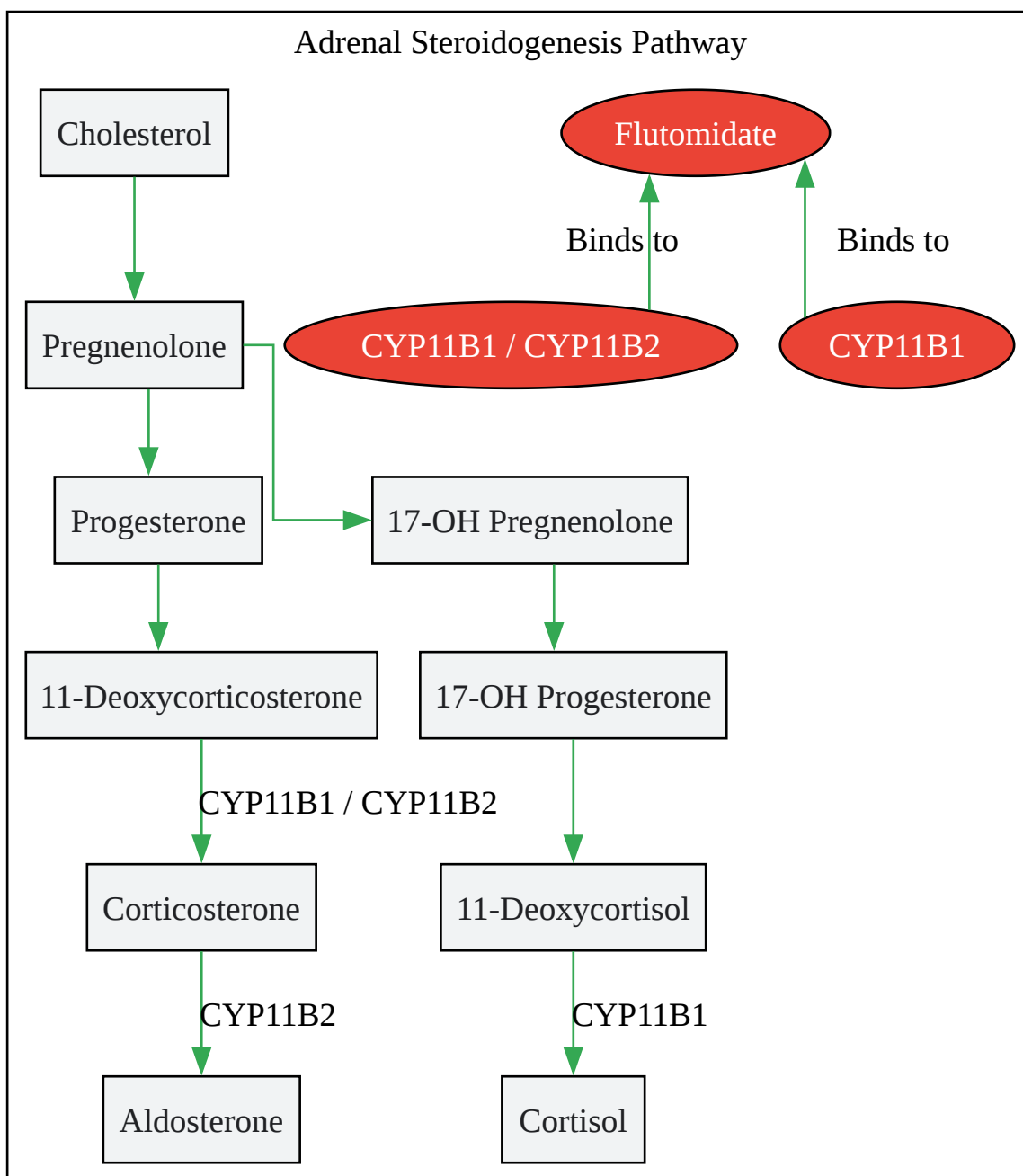
- SUVmax: The maximum pixel value within an ROI, is commonly used to reduce inter-observer variability.
- SUVmean: The average SUV within an ROI.
- Tumor-to-background ratios can also be calculated by comparing the SUV in a lesion to the SUV in a reference tissue (e.g., liver, muscle).

Table 3: Example Biodistribution Data for an Etomidate-based Tracer (Adapted from [18F]CETO data in non-human primates)[1]

Organ	SUVmean (at 60 min post-injection)
Adrenal Gland	25.5 ± 5.2
Liver	3.1 ± 0.8
Spleen	2.8 ± 0.6
Kidney	4.5 ± 1.1
Muscle	1.2 ± 0.3
Blood Pool	1.5 ± 0.4

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **Flutomidate**, targeting enzymes in the adrenal steroidogenesis pathway.



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Caption: Proposed binding of **Flutomidate** to key enzymes in the adrenal steroidogenesis pathway.

Safety and Radiation Dosimetry

Standard radiation safety procedures for handling fluorine-18 should be followed. The effective dose for an injection of [18F]**Flutomidate** is expected to be in a similar range to other 18F-labeled radiopharmaceuticals, typically around 0.019 mSv/MBq. A risk assessment should be performed for each study protocol.

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